Brostallicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

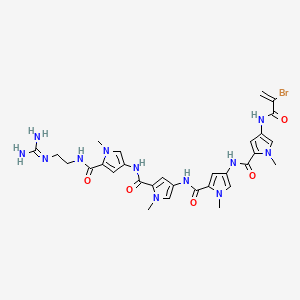

Brostallicina, también conocida como PNU-166196, es un derivado sintético de α-bromoacrílico de la distamicina A. Es un ligando del surco menor del ADN de segunda generación que ha mostrado una actividad antitumoral significativa en modelos preclínicos. Brostallicina se encuentra actualmente en ensayos clínicos de fase II en Europa y Estados Unidos. Este compuesto está estructuralmente relacionado con la distamicina A y ha demostrado una amplia actividad antitumoral con una mielotoxicidad reducida en comparación con otros ligandos del surco menor .

Métodos De Preparación

Brostallicina se sintetiza a través de una serie de reacciones químicas que involucran la porción α-bromoacrílica. La ruta sintética generalmente involucra los siguientes pasos:

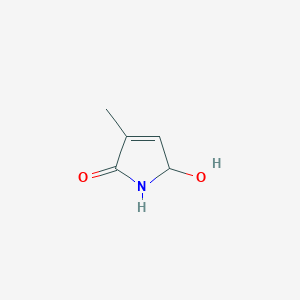

Formación del intermedio α-bromoacrílico: Este paso involucra la bromación de un compuesto acrílico para introducir el grupo α-bromo.

Acoplamiento con un derivado de distamicina A: El intermedio α-bromoacrílico se acopla entonces con un derivado de distamicina A para formar el compuesto de brostallicina final.

Los métodos de producción industrial para la brostallicina implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar que se obtenga el producto deseado.

Análisis De Reacciones Químicas

Brostallicina se somete a varios tipos de reacciones químicas, que incluyen:

Sustitución nucleofílica: La porción α-bromoacrílica en brostallicina es susceptible al ataque nucleofílico, lo que lleva a reacciones de sustitución.

Interacción con el glutatión: La actividad de la brostallicina se ve aumentada al unirse al glutatión.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen glutatión y varios nucleófilos. Los principales productos formados a partir de estas reacciones son típicamente los derivados de brostallicina sustituidos.

Aplicaciones Científicas De Investigación

Brostallicina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Brostallicina se utiliza como un compuesto modelo para estudiar la unión del surco menor del ADN y los efectos de los derivados de α-bromoacrílico.

Biología: Los investigadores utilizan la brostallicina para investigar los mecanismos de unión al ADN y el papel del glutatión en la mejora de la citotoxicidad.

Medicina: Brostallicina se está estudiando como un posible agente anticancerígeno debido a su amplia actividad antitumoral y su mielotoxicidad reducida. .

Industria: Las propiedades únicas del compuesto lo convierten en una herramienta valiosa en el desarrollo de nuevos fármacos anticancerígenos y agentes terapéuticos.

Mecanismo De Acción

Brostallicina ejerce sus efectos al unirse al surco menor del ADN. Esta unión se ve aumentada al interactuar con el glutatión, lo que aumenta la citotoxicidad del compuesto. Los objetivos moleculares de la brostallicina incluyen secuencias de ADN ricas en timina y adenina. Las vías involucradas en su mecanismo de acción incluyen la unión al ADN y la formación de un complejo con el glutatión .

Comparación Con Compuestos Similares

Brostallicina es única en comparación con otros ligandos del surco menor del ADN debido a su porción α-bromoacrílica y su actividad mejorada al unirse al glutatión. Compuestos similares incluyen:

Distamicina A: Estructuralmente relacionada con la brostallicina, pero con diferentes propiedades de unión y perfiles de citotoxicidad.

Tallimustina: Otro ligando del surco menor del ADN con actividad antitumoral, pero con mayor mielotoxicidad en comparación con la brostallicina

La mielotoxicidad reducida y la actividad mejorada de la brostallicina al unirse al glutatión la convierten en un candidato prometedor para un mayor desarrollo como agente anticancerígeno.

Propiedades

Número CAS |

203258-60-0 |

|---|---|

Fórmula molecular |

C30H35BrN12O5 |

Peso molecular |

723.6 g/mol |

Nombre IUPAC |

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35) |

Clave InChI |

RXOVOXFAAGIKDQ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |

SMILES canónico |

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |

| 203258-60-0 | |

Sinónimos |

ostallicin PNU 166196 PNU-166196 PNU166196 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1236488.png)

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)